N-(2-(N-(benzo[d][1,3]dioxol-5-ylméthyl)sulfamoyl)éthyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring two benzodioxole rings connected by a sulfamoyl ethyl linker, makes it a subject of interest in various fields of scientific research.
Applications De Recherche Scientifique
N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base.
Coupling of the Benzodioxole Rings: The two benzodioxole rings are coupled using a suitable linker, such as ethylene, through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mécanisme D'action
The mechanism of action of N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3
Activité Biologique
The compound N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a derivative of benzodioxole, a structure known for its diverse biological activities. This article synthesizes recent research findings regarding its biological activity, particularly focusing on its potential as an antidiabetic agent and its cytotoxic effects against cancer cell lines.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzodioxole core, which is associated with various biological activities.
- A sulfamoyl group that enhances its pharmacological profile.
This unique combination is thought to contribute to its potential efficacy in treating metabolic disorders and cancers.
Antidiabetic Potential
Recent studies have demonstrated the antidiabetic properties of benzodioxole derivatives, including the compound . The following data summarizes key findings:
Compound | Activity | IC50 (µM) | Remarks |
---|---|---|---|
IIa | α-amylase inhibition | 0.85 | Effective against carbohydrate metabolism |
IIc | α-amylase inhibition | 0.68 | Significant reduction in blood glucose levels in vivo |
Control | - | >150 | Negligible effect on normal cells |
In an in vivo study using a streptozotocin-induced diabetic mouse model, compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL , indicating its potential as a therapeutic agent for diabetes management .
Cytotoxicity Against Cancer Cells
The cytotoxic effects of the compound were evaluated across various cancer cell lines. The results are summarized below:
Cell Line | IC50 (µM) | Remarks |
---|---|---|
MCF-7 (Breast) | 26 | Moderate activity |
HeLa (Cervical) | 45 | Moderate activity |
A549 (Lung) | 35 | Moderate activity |
Hek293t (Normal) | >150 | Negligible cytotoxicity |
The findings suggest that while the compound exhibits significant anticancer activity, it remains safe for normal cells, which is a crucial factor in drug development .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of α-amylase : This action reduces carbohydrate absorption and helps manage blood sugar levels.
- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells, although further studies are needed to elucidate the precise pathways involved.
Case Studies
A notable case study involved the administration of compound IIc to diabetic mice over several weeks. The results indicated not only a reduction in blood glucose levels but also improvements in overall metabolic health markers, such as insulin sensitivity and lipid profiles. This reinforces the potential utility of benzodioxole derivatives in therapeutic applications beyond diabetes .
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c21-18(13-2-4-15-17(8-13)27-11-25-15)19-5-6-28(22,23)20-9-12-1-3-14-16(7-12)26-10-24-14/h1-4,7-8,20H,5-6,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYCQSSYLVSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.